Panasenoside

Description

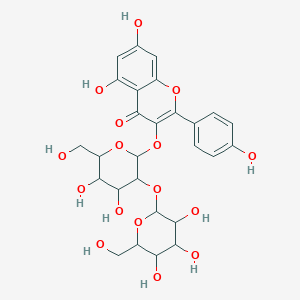

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18+,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-PABQPRPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317852 | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31512-06-8 | |

| Record name | Panasenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31512-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panasenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Panasenoside: A Technical Guide to Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure elucidation and characterization of Panasenoside. Initially, it is crucial to clarify a common point of confusion: while the name "this compound" suggests a ginsenoside from Panax species, it is, in fact, a synonym for Kaempferol 3-O-beta-D-glucosylgalactoside . This compound is not a triterpene saponin (like ginsenosides) but a flavonoid glycoside. Flavonoids are a class of polyphenolic secondary metabolites found in plants, and this compound has been reported in various plant species, including Alangium kurzii and Trigonella foenum-graecum.[1] The structural backbone of this compound is kaempferol, a well-studied flavonol known for its antioxidant and other biological activities. This guide will detail the methodologies for isolating, identifying, and characterizing this specific flavonoid glycoside and its biological activities.

Isolation and Purification of this compound

The isolation and purification of flavonoid glycosides like this compound from plant material typically involve a multi-step process combining extraction and chromatographic techniques. The general workflow is designed to separate compounds based on their polarity and molecular size.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered plant material is extracted with a polar solvent such as methanol, ethanol, or an aqueous mixture of these alcohols at room temperature.

-

The extraction is typically repeated multiple times to ensure exhaustive recovery of the target compounds.

-

The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Preliminary Fractionation (Column Chromatography):

-

The crude extract is subjected to column chromatography for initial fractionation.

-

A common stationary phase is silica gel, with a mobile phase gradient of increasing polarity (e.g., a mixture of hexane, ethyl acetate, and methanol).

-

Alternatively, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent can be employed to separate compounds based on their molecular size.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing flavonoid glycosides.

-

-

Final Purification (Preparative HPLC):

-

Fractions enriched with this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic acid to improve peak shape) and acetonitrile or methanol.

-

The elution is monitored by a UV detector at a wavelength where flavonoids absorb strongly (typically around 254 nm and 350 nm).

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation

The definitive structure of an isolated compound is determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. For this compound, electrospray ionization (ESI) is a common technique, often coupled with tandem mass spectrometry (MS/MS).

| Parameter | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |

| Molecular Weight | 610.5 g/mol | [1] |

| Exact Mass | 610.15338487 Da | [1] |

| Observed Ion (ESI+) | [M+H]⁺ at m/z 611 | [2] |

| Key MS/MS Fragments | m/z 465, 303, 257, 229 | [2] |

Table 1: Mass Spectrometric Data for this compound (Kaempferol 3-O-beta-D-glucosylgalactoside)

The fragmentation pattern in MS/MS is characteristic. The initial loss of the sugar moieties is typically observed, followed by the fragmentation of the kaempferol aglycone. The loss of a hexose unit (glucose or galactose) corresponds to a neutral loss of 162 Da.

Experimental Protocol: LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

A UPLC/HPLC system equipped with a C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is used.

-

The mobile phase typically consists of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

-

A gradient elution is employed, for example, starting with a low percentage of B and gradually increasing to elute compounds of increasing hydrophobicity.

-

The column temperature is maintained, for instance, at 40°C.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC is introduced into a mass spectrometer equipped with an ESI source.

-

Data can be acquired in both positive and negative ion modes.

-

For MS/MS analysis, the parent ion (e.g., [M+H]⁺ at m/z 611) is selected and subjected to collision-induced dissociation (CID) with a collision gas (e.g., argon) to generate fragment ions.

-

The fragment ions are analyzed to determine the fragmentation pathway.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Kaempferol Aglycone | ||

| 2 | 155.6 | - |

| 3 | 132.9 | - |

| 4 | 177.5 | - |

| 5 | 161.2 | - |

| 6 | 98.6 | 6.21 (d, 2.0) |

| 7 | 164.1 | - |

| 8 | 93.6 | 6.43 (d, 2.0) |

| 9 | 156.3 | - |

| 10 | 103.9 | - |

| 1' | 120.9 | - |

| 2' | 130.9 | 8.05 (d, 8.8) |

| 3' | 115.3 | 6.91 (d, 8.8) |

| 4' | 159.9 | - |

| 5' | 115.3 | 6.91 (d, 8.8) |

| 6' | 130.9 | 8.05 (d, 8.8) |

| Inner Glucose | ||

| 1'' | 98.0 | 5.70 (d, 7.2) |

| 2'' | 82.4 | 3.55 (m) |

| 3'' | 77.5 | 3.45 (m) |

| 4'' | 69.6 | 3.25 (m) |

| 5'' | 76.6 | 3.40 (m) |

| 6'' | 60.8 | 3.70 (m), 3.50 (m) |

| Terminal Glucose | ||

| 1''' | 104.1 | 4.42 (d, 7.8) |

| 2''' | 74.4 | 3.10 (m) |

| 3''' | 77.0 | 3.20 (m) |

| 4''' | 69.7 | 3.15 (m) |

| 5''' | 76.6 | 3.30 (m) |

| 6''' | 60.5 | 3.65 (m), 3.45 (m) |

Table 2: ¹H and ¹³C NMR Spectral Data for Kaempferol 3-O-sophoroside in DMSO-d₆. Note: This data is for a closely related compound and serves as an illustrative example.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations) within the same spin system, which is crucial for tracing the connectivity within the sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations), allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is critical for determining the linkage points between the sugar units and the attachment of the sugar chain to the kaempferol aglycone.

-

Biological Characterization

Kaempferol and its glycosides, including this compound, are known to exhibit a range of biological activities. These effects are often mediated through the modulation of key cellular signaling pathways.

Biological Activities

-

Anti-inflammatory: Kaempferol glycosides can inhibit the production of pro-inflammatory mediators.

-

Antioxidant: The phenolic structure of flavonoids allows them to scavenge free radicals and reduce oxidative stress.

-

Anticancer: These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Signaling Pathways

Two of the most significant signaling pathways modulated by kaempferol and its derivatives are the PI3K/Akt and MAPK/NF-κB pathways. These pathways are central to cell survival, proliferation, and inflammation.

The PI3K/Akt pathway is a critical intracellular signaling pathway in regulating the cell cycle.[2][3][4][5][6] The MAPK/NF-κB pathway plays a crucial role in the inflammatory response.[7][8][9][10][11] Kaempferol and its glycosides have been shown to inhibit these pathways at various points, leading to their anti-inflammatory and anti-cancer effects.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KEGG PATHWAY: PI3K-Akt signaling pathway - Pan paniscus (bonobo) [kegg.jp]

- 7. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

Panasenoside vs. Ginsenosides: A Structural and Activity-Based Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of natural products derived from the plant genus Panax (ginseng), the terms "panasenoside" and "ginsenoside" are often encountered. While their names are phonetically similar, leading to potential confusion, they represent fundamentally different classes of chemical compounds with distinct structural backbones and biological activities. Ginsenosides, also known as panaxosides, are the primary and most studied bioactive components of ginseng, belonging to the triterpene saponin family.[1] this compound, conversely, is a flavonoid glycoside, specifically a derivative of kaempferol, and is not a characteristic compound of Panax ginseng.[2][3]

This technical guide clarifies the structural distinctions between these two compound classes and focuses on the extensive research into ginsenosides. It provides a detailed exploration of the structure-activity relationships within the ginsenoside family, summarizes quantitative data on their biological effects, outlines key experimental protocols for their study, and visualizes the complex signaling pathways they modulate. The aim is to provide a comprehensive resource for professionals engaged in natural product research and drug development.

Chemical Structures: A Tale of Two Skeletons

The fundamental difference between this compound and ginsenosides lies in their core chemical structure, or aglycone.

This compound: A Flavonoid Glycoside

This compound is identified as kaempferol 3-O-(2"-O-D-glucopyranosyl)-beta-D-galactopyranoside.[4] Its aglycone, kaempferol, is a flavonoid, characterized by a C6-C3-C6 carbon skeleton. This structure consists of two benzene rings joined by a three-carbon chain that forms a heterocyclic ring. Sugar moieties are attached to this flavonoid backbone.[5]

Ginsenosides: Triterpene Saponins

Ginsenosides are a class of steroid glycosides and triterpene saponins built upon a dammarane skeleton, a four-ring, steroid-like structure composed of 17 carbons.[6] They are broadly classified into two major groups based on the hydroxylation of their aglycone (sapogenin): protopanaxadiols (PPD) and protopanaxatriols (PPT) . A smaller, third group is the oleanane family.[1]

-

Protopanaxadiol (PPD) Type : In this group, sugar moieties are typically attached to the hydroxyl group at the C-3 and/or C-20 positions of the dammarane skeleton.[1][7] Common PPD ginsenosides include Rb1, Rb2, Rc, Rd, Rg3, and Rh2.[8]

-

Protopanaxatriol (PPT) Type : This group is characterized by an additional hydroxyl group at the C-6 position. Sugars attach to the C-6 and/or C-20 positions.[1][7] Common PPT ginsenosides include Re, Rg1, Rg2, and Rh1.[8]

The structural diversity in the type, number, and linkage of sugar residues to these backbones gives rise to over 80 identified ginsenosides, each with potentially unique biological properties.[9]

Ginsenoside Structure-Activity Relationship (SAR)

The pharmacological effects of ginsenosides are intricately linked to their chemical structures. Key structural features that dictate their biological activity include the aglycone type (PPD vs. PPT), and the nature of the attached sugar moieties.

-

Aglycone Backbone (PPD vs. PPT) : The fundamental difference between the PPD and PPT skeletons leads to distinct, sometimes opposing, physiological functions.[10] For instance, ginsenoside Rb1 (a PPD-type) has been observed to have a depressant effect on the central nervous system, whereas Rg1 (a PPT-type) exhibits stimulant activity.[11]

-

Glycosylation : The number and type of sugar groups significantly influence a ginsenoside's bioavailability and activity. Generally, ginsenosides with fewer sugar moieties, such as the metabolites Compound K (from PPDs) and 20(S)-PPT (from PPTs), exhibit enhanced biological activity and absorption.[11] This is because the deglycosylation by intestinal bacteria creates smaller, more readily absorbed molecules.[7]

-

Side Chain Modifications : Isomeric differences, such as the position of a double bond in the side chain, can also modulate activity. A study comparing ginsenoside derivatives found that Rg5 and F4, with a double bond at the Δ20(22) position, had better anti-aging effects in a C. elegans model than their isomers Rk1 and Rg6, which have a double bond at Δ20(21).[12]

Quantitative Overview of Ginsenoside Activities

Ginsenosides exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and antioxidant activities.[11][13][14] The following tables summarize quantitative data for several key ginsenosides across different therapeutic areas.

Table 1: Anticancer Activity of Ginsenosides (IC₅₀ Values)

| Ginsenoside | Cancer Cell Line | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Rg3 | Human Breast (MDA-MB-231) | Anti-proliferative | ~25 | [14] |

| Rh2 | Human Leukemia (HL-60) | Apoptosis Induction | ~15 | [11] |

| Compound K | Human Colon (HCT-116) | Anti-proliferative | ~20 | [11] |

| 25-OH-PPD | Human Prostate (PC-3) | Anti-proliferative | ~10 | [9] |

| 25-OCH3-PPD | Human Prostate (PC-3) | Anti-proliferative | ~8 |[9] |

Table 2: Anti-inflammatory and Neuroprotective Activities of Ginsenosides

| Ginsenoside | Model System | Activity | Quantitative Effect | Reference |

|---|---|---|---|---|

| Rb1 & Rb2 | LPS-stimulated Macrophages | Anti-inflammatory | Inhibition of TNF-α production | [15] |

| Rg1 | LPS-stimulated Microglia | Anti-inflammatory | Decreased TNF-α levels | [16] |

| Rd | Rat Spinal Cord Injury | Neuroprotection | Inhibition of MAPK signaling | [17] |

| Multiple | In vitro enzymatic assay | AChE Inhibition | Strong inhibitory effect | [18] |

| Rg5 & Rk1 | C. elegans model | Anti-aging | Reduced AChE activity |[12] |

Experimental Protocols

The study of ginsenosides involves a range of established methodologies from extraction to activity assessment.

Protocol: Extraction and Isolation of Ginsenosides

This protocol provides a general workflow for extracting and purifying ginsenosides from Panax ginseng root.

Methodology Detail:

-

Sample Preparation : Dried Panax ginseng roots are ground into a fine powder to increase the surface area for extraction.

-

Extraction : The powder is extracted multiple times with a solvent such as 80% aqueous methanol or ethanol using methods like heat-reflux, Soxhlet, or ultrasound-assisted extraction (UAE).[19][20]

-

Concentration : The combined extracts are concentrated in vacuo to remove the extraction solvent.[19]

-

Partitioning : The dried residue is suspended in water and partitioned with organic solvents of increasing polarity. An initial wash with n-hexane removes non-polar compounds. The subsequent partitioning with water-saturated n-butanol extracts the total saponin fraction.[19]

-

Column Chromatography : The butanol fraction is subjected to silica gel column chromatography. Elution with a gradient of chloroform-methanol-water is commonly used to separate ginsenosides into fractions based on polarity.[21]

-

Preparative HPLC : Individual ginsenosides are purified from the fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.[21]

Protocol: In Vitro Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical-scavenging activity of compounds.

Methodology Detail:

-

Reagent Preparation : Prepare a stock solution of the isolated ginsenoside in methanol. Prepare a working solution of DPPH in methanol.

-

Reaction : In a 96-well plate, mix the ginsenoside solution with the DPPH solution. Include a control (methanol + DPPH) and a blank (ginsenoside + methanol).

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[22]

-

Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation : The percentage of DPPH scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Modulation of Cellular Signaling Pathways

Ginsenosides exert their diverse biological effects by modulating a variety of intracellular signaling pathways critical to cell survival, inflammation, and metabolism.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth while inhibiting apoptosis (programmed cell death). Dysregulation of this pathway is implicated in cancer and neurodegenerative diseases. Several ginsenosides have been shown to activate this pathway, contributing to their protective effects.[23][24] For example, Ginsenoside Rb1 can mitigate apoptosis and oxidative stress by activating the PI3K/Akt pathway.[23] Ginsenoside Rg1 has also been shown to promote neuronal survival through this pathway.[17]

The NF-κB Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many ginsenosides exert potent anti-inflammatory effects by inhibiting this pathway at various steps.[25] For example, Ginsenoside Rg3 has been shown to block the phosphorylation of NF-κB subunits, while Rg1 can suppress upstream signals like TLR4, both actions preventing NF-κB activation.[25]

References

- 1. Ginsenoside - Wikipedia [en.wikipedia.org]

- 2. This compound | C27H30O16 | CID 9986191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31512-06-8 [chemicalbook.com]

- 4. Panasenoide | C27H29O16- | CID 90658606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. foodb.ca [foodb.ca]

- 6. Pharmacology of ginsenosides: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship and Substrate-Dependent Phenomena in Effects of Ginsenosides on Activities of Drug-Metabolizing P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological Activities of Ginseng and Its Application to Human Health - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Structure−activity relationship of ginsenoside derivatives with different glycosides and double bond position on anti-aging bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Activities of Ginseng and Its Application to Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. novapublishers.com [novapublishers.com]

- 15. mdpi.com [mdpi.com]

- 16. Preclinical systematic review of ginsenoside Rg1 for cognitive impairment in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emerging signals modulating potential of ginseng and its active compounds focusing on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ginsenoside and Its Therapeutic Potential for Cognitive Impairment [mdpi.com]

- 19. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isolation and Characterization of a New Ginsenoside from the Fresh Root of Panax Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigation of Ginsenosides and Antioxidant Activities in the Roots, Leaves, and Stems of Hydroponic-Cultured Ginseng (Panax ginseng Meyer) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The effects of Ginsenosides on PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Panaxenosides: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxenosides, a class of triterpenoid saponins, are the principal bioactive constituents of Panax species (ginseng), a cornerstone of traditional medicine for centuries. Modern pharmacological research has begun to unravel the complex mechanisms underlying their diverse therapeutic effects, revealing a promising frontier for novel drug discovery and development. This technical guide provides a comprehensive literature review of the pharmacology of Panaxenosides, with a focus on their anticancer, neuroprotective, and cardiovascular activities. It is designed to serve as an in-depth resource for researchers, scientists, and professionals in the field of drug development, offering a structured overview of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.

Data Presentation

The pharmacological effects of Panaxenosides are multifaceted and often depend on the specific aglycone structure (e.g., protopanaxadiol - PPD, protopanaxatriol - PPT) and the type and number of sugar moieties attached. The following tables summarize key quantitative data from various preclinical studies.

Table 1: In Vitro Anticancer Activity of Various Panaxenosides (IC50 Values)

| Ginsenoside | Cancer Cell Line | IC50 (µM) | Reference |

| Compound K | Glioma | 3 - 15 | [1] |

| Neuroblastoma | 3 - 15 | [1] | |

| 20(R)-AD-1 | Gastric (BGC-803) | ~2x lower than 20(S)-AD-1 | [2] |

| 20(R)-AD-2 | Gastric (BGC-803) | ~2x lower than 20(S)-AD-2 | [2] |

| Rg3 | Lung (A549) | 44.6 | [3] |

| Jurkat (T-cell leukemia) | 90 | [4] | |

| Gallbladder Cancer (GBC) cells | ~100 | [5] | |

| Rg5 | Lung (A549) | 36.0 | [3] |

| Rh2 | Jurkat (T-cell leukemia) | 35 | [4] |

| PPD-type hydrolysates | Lewis Lung Carcinoma (LLC1) | 180 µg/mL | [6] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Table 2: Pharmacokinetic Parameters of Select Panaxenosides in Rats

| Ginsenoside | Administration Route | Dose | Cmax | Tmax (h) | t1/2 (h) | AUC (0-t) | Bioavailability (%) | Reference |

| Rg1 | Oral (PNS extract) | 40 mg/kg | - | 9.33 | - | - | Low (0.7% of total PNS exposure) | [7][8] |

| Re | Oral (PNS extract) | 40 mg/kg | - | 1.63 | - | Undetectable | - | [2][7][8] |

| Rb1 | Oral (PNS extract) | 40 mg/kg | - | 9.33 | - | - | Low (Part of 1.2% total PNS) | [7][8] |

| Rd | Oral (PNS extract) | 40 mg/kg | - | 9.33 | - | - | Low (Part of 1.2% total PNS) | [7][8] |

| Panax notoginseng saponins (PNS) - Total | Oral | 40 mg/kg | - | - | - | - | 1.2 | [7][8] |

Note: The pharmacokinetics of Panaxenosides are characterized by low oral bioavailability, which is a significant consideration for their therapeutic development[7][8].

Key Signaling Pathways

Panaxenosides exert their pharmacological effects by modulating a complex network of intracellular signaling pathways. The PI3K/Akt/mTOR and MAPK pathways are central to many of their observed activities, particularly in cancer and neuroprotection.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several Panaxenosides have been shown to inhibit this pathway at various points.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Panaxenosides have been shown to modulate MAPK signaling, often leading to anticancer and anti-inflammatory effects.

References

- 1. Pharmacokinetics and Oral Bioavailability of Panax Notoginseng Saponins Administered to Rats Using a Validated UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Effect of Panax notoginseng saponins on the pharmacokinetics of aspirin in rats [pubmed.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Unveiling Novel Panasenoside Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the identification of new Panasenoside derivatives in plant extracts. Panasenosides, a class of triterpenoid saponins primarily found in plants of the Panax genus, have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The discovery of novel this compound derivatives holds the promise of developing next-generation therapeutics with enhanced efficacy and specificity.

This guide details the methodologies for the extraction, isolation, and structural elucidation of these valuable compounds. It further explores the key signaling pathways modulated by this compound derivatives, providing a foundation for understanding their mechanism of action and for the design of targeted drug discovery programs.

The Landscape of this compound Discovery: An Overview

The quest for novel bioactive compounds from natural sources is a cornerstone of drug discovery. Panasenosides, and their parent compounds ginsenosides, represent a rich source of chemical diversity with a wide range of biological activities.[1][2] The identification of new derivatives often involves the exploration of different plant species, varieties, or the use of biotransformation techniques to generate novel structures.[2] These new entities can exhibit improved pharmacokinetic properties or novel mechanisms of action compared to their well-characterized counterparts.

Experimental Protocols for the Identification of New this compound Derivatives

A systematic approach is crucial for the successful identification and characterization of new this compound derivatives. The following sections outline the key experimental stages, from initial extraction to final structure elucidation.

Extraction of Total Saponins from Plant Material

The initial step involves the efficient extraction of the total saponin content from the plant matrix. Ultrasonic-assisted extraction (UAE) is a commonly employed technique that offers high efficiency and reduced extraction times.

Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for Total Saponins

| Parameter | Value | Reference |

| Solvent | 70% Ethanol | [3] |

| Solvent-to-Material Ratio | 40:1 (mL/g) | [3] |

| Ultrasonic Frequency | 40 kHz | [4] |

| Extraction Temperature | 60°C | [4] |

| Extraction Time | 3 x 50 minutes | [3] |

Note: These parameters may require further optimization depending on the specific plant material.

Isolation and Purification of this compound Derivatives using High-Performance Liquid Chromatography (HPLC)

Following extraction, the complex mixture of saponins is fractionated and purified to isolate individual compounds. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, offering high resolution and reproducibility. A gradient elution program is typically used to separate compounds with a wide range of polarities.

Table 2: Typical HPLC Gradient Program for this compound Separation

| Time (min) | % Mobile Phase A (Water with 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile with 0.1% Formic Acid) |

| 0 | 85 | 15 |

| 2 | 70 | 30 |

| 8 | 65 | 35 |

| 15 | 58 | 42 |

| 21 | 45 | 55 |

| 27 | 5 | 95 |

| 30 | 5 | 95 |

| 31 | 85 | 15 |

| 35 | 85 | 15 |

This is a representative gradient program and should be optimized based on the specific column and sample composition.[5]

Structural Elucidation of Novel this compound Derivatives

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the new derivative. Fragmentation patterns observed in tandem MS (MS/MS) experiments can reveal the structure of the aglycone core and the sequence of sugar moieties. Key diagnostic fragment ions for protopanaxadiol (PPD) and protopanaxatriol (PPT) type ginsenosides are m/z 459 and 475, respectively, in negative ion mode.[6][7]

NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel compounds. A suite of 1D and 2D NMR experiments is employed to determine the connectivity of all atoms within the molecule.

-

¹H NMR: Provides information about the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting different structural fragments, including the aglycone and sugar units.[8][9]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Biological Activity and Mechanism of Action

Newly identified this compound derivatives are screened for their biological activities using a variety of in vitro assays. Anti-inflammatory and anti-cancer activities are of particular interest.

Table 3: Anti-inflammatory and Anti-cancer Activities of Selected Ginsenoside Derivatives

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| Ginsenoside Rp1 | iNOS, COX-2, IL-1β expression | RAW 264.7 | - | [2] |

| Compound 7t | Antiproliferation | MDA-MB-231 | 1.76 ± 0.91 µM | [10] |

| Compound 7u | Antiproliferation | MCF-7 | 2.49 ± 0.44 µM | [10] |

| Compound 10 | Antiproliferation | MDA-MB-231 | 5.0 µM | [11] |

| Compound 24 | Antiproliferation | MDA-MB-231 | 5.0 µM | [11] |

| Compound 4b | Antiproliferation | HepG-2 | 7.14 µg/mL | [12] |

| Compound 4k | Antiproliferation | HepG-2 | 7.6 µg/mL | [12] |

Understanding the molecular mechanisms underlying the observed biological activities is crucial for drug development. Many this compound derivatives exert their effects by modulating key cellular signaling pathways.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] Several ginsenosides have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][14][15] This inhibition can occur at various points in the pathway, including the prevention of IκB degradation and the nuclear translocation of the p65 subunit.[2]

Caption: this compound derivatives inhibit the NF-κB signaling pathway.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[16] Several ginsenoside derivatives have been reported to inhibit this pathway, leading to the induction of apoptosis and the suppression of tumor growth.[8] Inhibition can occur through the downregulation of key protein phosphorylation in the cascade.

Caption: this compound derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Novel this compound Derivative Discovery

The overall workflow for the discovery of new this compound derivatives integrates the aforementioned experimental stages into a logical progression.

Caption: A typical workflow for the discovery of new this compound derivatives.

Conclusion

The identification of new this compound derivatives from plant extracts is a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a framework for researchers to systematically approach this endeavor, from the initial extraction of plant material to the detailed characterization of novel compounds and the elucidation of their mechanisms of action. By leveraging the methodologies and understanding the key signaling pathways outlined herein, the scientific community can continue to unlock the therapeutic potential of this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Immunomodulatory, Anti-Inflammatory, and Anti-Cancer Properties of Ginseng: A Pharmacological Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. emerypharma.com [emerypharma.com]

- 5. Development of Green and Efficient Extraction of Bioactive Ginsenosides from Panax ginseng with Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry-based ginsenoside profiling: Recent applications, limitations, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Identification of Ginsenosides in the Roots and Rhizomes of Panax ginseng Based on Their Molecular Features-Oriented Precursor Ions Selection and Targeted MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Optimization of Accelerated Solvent Extraction of Ginsenosides from Cultivated Wild Ginseng Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Panasenoside Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of Panasenoside receptor binding affinity. Panasenosides, the active saponin constituents of Panax ginseng, have garnered significant interest for their diverse pharmacological activities. This document summarizes key quantitative binding data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved in their mechanism of action.

Quantitative Receptor Binding Affinity Data

The following tables summarize the available quantitative data on the binding affinity and functional activity of various Panasenosides (Ginsenosides) with their respective molecular targets.

| Ginsenoside | Receptor/Target | Cell Line/System | Binding Affinity/Activity | Citation |

| Ginsenoside Rh2 | Glucocorticoid Receptor | Not Specified | IC50: 15 ± 1µM | [1] |

| Ginsenoside Rb1 | NLRP3 | In vitro | Evaluated by BLI | [2] |

| Ginsenoside Rd | NLRP3 | In vitro | Evaluated by BLI | [2] |

| Ginsenoside Rg3 | NLRP3 | In vitro | Evaluated by BLI | [2] |

| Ginsenoside F2 | NLRP3 | In vitro | Evaluated by BLI | [2] |

| Ginsenoside Rg3 | Human Lung Adenocarcinoma | A549, H1264, H1299, Calu-6 | IC50: 161.1µM to 264.6µM | [3] |

| Ginsenoside Cmpd K | c-Fms | In silico | Binding Energy: -8.27 Kcal/mol | [4] |

| Ginsenoside Cmpd K | Nur77 | Colorectal Cancer Cells | KD value determined | [5] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. KD (dissociation constant) is a measure of the binding affinity between a ligand and a receptor. A lower value for both indicates a higher potency or affinity.

Experimental Protocols

This section details the methodologies for key experiments commonly cited in this compound binding affinity studies.

Radioligand Binding Assay (Filtration Method)

This protocol is a standard method for determining the affinity of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of a this compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor.

-

Radiolabeled ligand specific for the target receptor.

-

Unlabeled this compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[6]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the receptor of interest in cold lysis buffer.[6]

-

Centrifuge the homogenate to pellet the cell membranes.[6]

-

Wash the membrane pellet and resuspend in assay buffer.[6]

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[6]

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[6]

-

Add varying concentrations of the unlabeled this compound.

-

Add a fixed concentration of the radiolabeled ligand.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

-

-

Filtration and Washing:

-

Detection and Analysis:

-

Dry the filter plate and add scintillation cocktail.[6]

-

Measure the radioactivity retained on the filters using a microplate scintillation counter.[6]

-

Determine the concentration of the this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a this compound on cell proliferation.

Objective: To determine the cytotoxic or anti-proliferative effects of a this compound on a specific cell line.

Materials:

-

Target cancer cell line (e.g., human lung adenocarcinoma cells).[3]

-

Cell culture medium and supplements.

-

This compound of interest.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound.

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.

-

Incubate for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the this compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of Panasenosides are often mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways and a typical experimental workflow for their investigation.

This compound-Modulated Signaling Pathways

Ginsenosides have been shown to influence several critical signaling cascades involved in cell survival, proliferation, and inflammation.[7][8][9]

Caption: Key signaling pathways modulated by Panasenosides.

Experimental Workflow for Receptor Binding and Downstream Analysis

The following diagram outlines a typical workflow for investigating the interaction of a this compound with a target receptor and its subsequent effects on downstream signaling.

Caption: Workflow for this compound-receptor interaction studies.

This technical guide provides a foundational understanding of this compound receptor binding affinity studies. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration into the therapeutic potential of these natural compounds.

References

- 1. Comparative analysis of ginsenosides in human glucocorticoid receptor binding, transactivation, and transrepression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity-guided isolation of ginsenosides from Korean Red Ginseng with cytotoxic activity against human lung adenocarcinoma cells -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting PI3K-AKt signaling pathway is involved in antitumor effects of ginsenoside Rg3 in lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Panasenoside in Biological Matrices using HPLC-MS/MS

References

- 1. researchgate.net [researchgate.net]

- 2. Method development for the determination of seven ginsenosides in three Panax ginseng reference materials via liquid chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Detection of 13 Ginsenosides (Rb1, Rb2, Rc, Rd, Re, Rf, Rg1, Rg3, Rh2, F1, Compound K, 20(S)-Protopanaxadiol, and 20(S)-Protopanaxatriol) in Human Plasma and Application of the Analytical Method to Human Pharmacokinetic Studies Following Two Week-Repeated Administration of Red Ginseng Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. akjournals.com [akjournals.com]

Application Notes: UPLC-HRMS Protocol for Panasenoside Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of panasenosides (ginsenosides) using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). This method is designed for the accurate identification and quantification of various panasenosides in complex matrices, such as extracts from Panax species.

Introduction

Panasenosides, the major bioactive constituents of ginseng, exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular protective effects.[1][2] Accurate and sensitive analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies. UPLC-HRMS offers superior separation efficiency, sensitivity, and mass accuracy compared to conventional HPLC methods, making it the ideal technique for analyzing these structurally similar saponins.[3][4] This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of panasenosides.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for dried plant material, such as powdered Panax notoginseng or Panax ginseng roots.

Materials:

-

Dried, powdered plant material

-

70% Methanol (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.2 µm PTFE syringe filters

-

Autosampler vials

Procedure:

-

Accurately weigh approximately 0.2 g of the powdered plant material into a centrifuge tube.

-

Add 8.0 mL of 70% aqueous methanol to the tube.[5]

-

Vortex the sample for 1 minute to ensure thorough mixing.

-

Perform ultrasonic extraction for 60 minutes at room temperature.[5]

-

Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

-

Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[5]

-

The sample is now ready for UPLC-HRMS analysis.

UPLC-HRMS Analysis

Instrumentation:

-

Waters ACQUITY UPLC System or equivalent

-

Thermo Fisher Q-Orbitrap HRMS, Waters Q-TOF Premier, or equivalent high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | Waters ACQUITY HSS T3 (100 mm × 2.1 mm, 1.8 µm) or HyperSil GOLD C18 (50 mm x 2.1 mm, 1.9 µm)[3][5] |

| Mobile Phase A | Water with 0.1% Formic Acid[3][5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |

| Flow Rate | 0.35 mL/min[3] |

| Column Temperature | 30°C[3] |

| Autosampler Temp. | 15°C[3] |

| Injection Volume | 5 µL[3] |

| Gradient Elution | See Table 1 below |

Table 1: UPLC Gradient Elution Program [3]

| Time (min) | % Mobile Phase B |

| 0 - 4 | 23 - 30 |

| 4 - 8 | 30 |

| 8 - 8.5 | 30 - 35 |

| 8.5 - 12 | 35 |

| 12 - 12.5 | 35 - 39 |

| 12.5 - 16 | 39 |

| 16 - 17.5 | 39 - 41 |

| 17.5 - 20 | 41 - 80 |

| 20 - 21 | 80 - 95 |

| 21 - 21.5 | 95 - 23 |

| 21.5 - 25 | 23 |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | ESI Negative[3] |

| Scan Mode | Full MS / dd-MS2 (data-dependent acquisition)[3] |

| Scan Range | m/z 100 - 1500[3] |

| Resolution (Full MS) | 70,000 FWHM[3] |

| Capillary Temperature | 320°C[6] |

| Spray Voltage | -2.5 kV[6] |

| Sheath Gas Flow Rate | 38 arbitrary units[6] |

| Auxiliary Gas Flow Rate | 12 arbitrary units[6] |

Data Presentation

The following table summarizes the quantitative performance of the UPLC-HRMS method for the analysis of 25 ginsenosides, demonstrating the excellent sensitivity of the technique.

Table 2: Calibration Curves, Limit of Detection (LOD), and Limit of Quantification (LOQ) for 25 Ginsenosides [3]

| Analyte | Regression Equation | r² | LOD (ng/mL) | LOQ (ng/mL) |

| Ginsenoside Rg1 | y = 2E+07x + 1E+06 | 0.9994 | 0.052 | 0.174 |

| Ginsenoside Re | y = 2E+07x - 2E+06 | 0.9993 | 0.058 | 0.194 |

| Ginsenoside Rf | y = 2E+07x + 8E+05 | 0.9993 | 0.052 | 0.174 |

| Ginsenoside Rb1 | y = 3E+07x - 2E+06 | 0.9998 | 0.041 | 0.138 |

| Ginsenoside Rc | y = 2E+07x - 2E+06 | 0.9998 | 0.044 | 0.148 |

| Ginsenoside Rb2 | y = 2E+07x - 1E+06 | 0.9998 | 0.044 | 0.148 |

| Ginsenoside Rb3 | y = 2E+07x - 2E+06 | 0.9998 | 0.041 | 0.138 |

| Ginsenoside Rd | y = 3E+07x - 2E+06 | 0.9998 | 0.041 | 0.138 |

| Ginsenoside F1 | y = 1E+07x + 2E+06 | 0.9983 | 0.105 | 0.349 |

| Ginsenoside F2 | y = 3E+07x + 1E+06 | 0.9989 | 0.033 | 0.109 |

| Ginsenoside Rh1 | y = 1E+07x + 2E+06 | 0.9983 | 0.105 | 0.349 |

| Ginsenoside Rh2 | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |

| Ginsenoside Rg2 | y = 2E+07x + 9E+05 | 0.9990 | 0.041 | 0.138 |

| Ginsenoside Rg3 | y = 3E+07x + 2E+06 | 0.9988 | 0.030 | 0.100 |

| Compound K (CK) | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |

| Notoginsenoside Fe | y = 2E+07x + 1E+06 | 0.9992 | 0.047 | 0.156 |

| Notoginsenoside Fd | y = 3E+07x + 2E+06 | 0.9988 | 0.030 | 0.100 |

| Gypenoside XVII | y = 3E+07x - 2E+06 | 0.9998 | 0.041 | 0.138 |

| Ginsenoside G75 | y = 3E+07x + 2E+06 | 0.9988 | 0.030 | 0.100 |

| Compound O (CO) | y = 2E+07x + 1E+06 | 0.9992 | 0.047 | 0.156 |

| Compound Y (CY) | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |

| Compound Mx (CMx) | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |

| Ginsenoside Mc | y = 2E+07x + 2E+06 | 0.9987 | 0.044 | 0.148 |

| Vina-ginsenoside R1 | y = 1E+07x - 4E+05 | 0.9993 | 0.003 | 0.015 |

| Vina-ginsenoside R2 | y = 2E+07x - 2E+05 | 0.9924 | 0.005 | 0.015 |

Mandatory Visualization

Panasenoside Analysis Workflow

The following diagram illustrates the general workflow for the UPLC-HRMS analysis of panasenosides, from sample preparation to data analysis.

Caption: UPLC-HRMS workflow for this compound analysis.

Signaling Pathway Modulation by Panax Notoginseng Saponins (PNS)

Panax notoginseng saponins (PNS) have been shown to exert their therapeutic effects through the modulation of various signaling pathways. The diagram below illustrates the inhibitory effect of PNS on the MAPK signaling pathway, which is involved in cellular processes like inflammation and fibrosis.[7][8]

Caption: PNS inhibits the MAPK signaling pathway.

References

- 1. The RIG-I Signal Pathway Mediated Panax notoginseng Saponin Anti-Inflammatory Effect in Ischemia Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UPLC-Q-TOF-MS/MS Analysis for Steaming Times-dependent Profiling of Steamed Panax quinquefolius and Its Ginsenosides Transformations Induced by Repetitious Steaming - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UHPLC-HRMS-based profiling and simultaneous quantification of the hydrophilic phenolic compounds from the aerial parts of Hypericum aucheri Jaub. & Spach (Hypericaceae) [pharmacia.pensoft.net]

- 7. Panax Notoginseng Saponins Regulate Transforming Growth Factor-β1 through MAPK and Snail/TWIST1 Signaling Pathway to Inhibit Epithelial-Mesenchymal Transition of Pulmonary Fibrosis in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uncovering the effect and mechanism of Panax notoginseng saponins on metabolic syndrome by network pharmacology strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell Culture Assays of Panasenoside

Introduction

Panasenosides, more commonly known as ginsenosides, are the primary active saponin constituents isolated from the medicinal plant genus Panax, including Panax ginseng (Korean ginseng) and Panax quinquefolius (American ginseng).[1][2][3] These triterpenoid saponins are responsible for the wide range of pharmacological effects attributed to ginseng, such as its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][4][5] Structurally, ginsenosides are classified into two main groups based on their aglycone structure: protopanaxadiols (PPD), like ginsenosides Rb1, Rb2, Rc, Rd, and Rg3, and protopanaxatriols (PPT), which include ginsenosides Re, Rg1, and Rh1.[6]

Given their therapeutic potential, designing robust in vitro cell culture assays is crucial for elucidating the mechanisms of action, determining effective concentrations, and screening for specific biological activities of various Panasenosides. These application notes provide detailed protocols for a panel of foundational in vitro assays to evaluate the cytotoxic, anti-inflammatory, and antioxidant effects of Panasenosides, as well as their impact on key cellular signaling pathways.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Application Note: Before evaluating the specific biological activities of a Panasenoside, it is essential to determine its effect on cell viability. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This initial screening identifies the non-toxic concentration range of the this compound for subsequent functional assays.

Experimental Workflow: Cell Viability Assay

Caption: General workflow for assessing this compound cytotoxicity using the MTT assay.

Protocol: MTT Assay

Materials and Reagents:

-

Selected cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes, SH-SY5Y neuroblastoma cells)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO or culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the stock solution) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (typically 24 to 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100

Data Presentation: Cell Viability

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |

| 1 | 1.235 | 0.070 | 98.8 |

| 10 | 1.198 | 0.091 | 95.8 |

| 25 | 1.150 | 0.082 | 92.0 |

| 50 | 0.980 | 0.075 | 78.4 |

| 100 | 0.612 | 0.063 | 49.0 |

Anti-Inflammatory Activity Assay

Application Note: Many Panasenosides exhibit potent anti-inflammatory effects.[1] A common in vitro model uses RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. This response includes the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7] This assay measures the ability of a this compound to inhibit the production of these inflammatory mediators.

Protocol: Inhibition of NO and Cytokine Production

Materials and Reagents:

-

RAW 264.7 cells

-

Complete culture medium

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)

-

Griess Reagent (for NO detection)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well and 24-well culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound (determined from the MTT assay) for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include control groups: untreated cells, cells treated with this compound only, and cells treated with LPS only.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris. Store at -80°C until analysis.

-

Nitric Oxide (NO) Measurement:

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement:

Data Presentation: Anti-Inflammatory Effects

Table 2.1: Inhibition of Nitric Oxide Production

| Treatment | This compound Conc. (µM) | NO Concentration (µM) | % Inhibition |

| Control (Untreated) | 0 | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) Only | 0 | 25.8 ± 2.1 | 0 |

| LPS + this compound | 10 | 18.5 ± 1.5 | 28.3 |

| LPS + this compound | 25 | 11.2 ± 1.1 | 56.6 |

| LPS + this compound | 50 | 6.4 ± 0.8 | 75.2 |

Table 2.2: Inhibition of Pro-Inflammatory Cytokine Production

| Treatment | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| LPS (1 µg/mL) Only | 0 | 3500 ± 210 | 1800 ± 150 | 450 ± 45 |

| LPS + this compound | 25 | 1850 ± 180 | 950 ± 110 | 210 ± 30 |

| LPS + this compound | 50 | 980 ± 120 | 420 ± 65 | 95 ± 15 |

Signaling Pathway: NF-κB Inhibition by this compound

Caption: Panasenosides can inhibit the LPS-induced inflammatory response by blocking IKK activation, preventing NF-κB translocation.

Antioxidant Activity Assay (Intracellular ROS)

Application Note: Oxidative stress is implicated in numerous diseases. Ginsenosides have been shown to possess antioxidant properties, partly by scavenging reactive oxygen species (ROS).[7][9] The DCFH-DA assay is a cell-based method to quantify intracellular ROS levels. Non-fluorescent DCFH-DA passively diffuses into cells, where it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent compound dichlorofluorescein (DCF), the intensity of which is proportional to the level of intracellular ROS.

Protocol: Intracellular ROS Scavenging

Materials and Reagents:

-

Cell line (e.g., RAW 264.7, HaCaT, or PC12 cells)

-

Complete culture medium

-

This compound stock solution

-

Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂), or LPS)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

-

Hank's Balanced Salt Solution (HBSS) or PBS

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and incubate for 24 hours.

-

Pre-treatment: Pre-treat cells with various non-toxic concentrations of the this compound for 1-2 hours.

-

DCFH-DA Loading: Remove the medium and wash the cells once with warm HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Induction of Oxidative Stress: Wash the cells twice with warm HBSS to remove excess DCFH-DA. Add the oxidative stress inducer (e.g., 200 µM H₂O₂) in HBSS to the wells. Include control groups: untreated cells, cells with inducer only, and cells with this compound only.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Readings can be taken kinetically over 1-2 hours or as a single endpoint measurement.

Data Analysis: Calculate the percentage of ROS scavenging activity. ROS Scavenging (%) = [1 - (Fluorescence of Treated / Fluorescence of Inducer Control)] × 100

Data Presentation: ROS Scavenging Activity

| Treatment | This compound Conc. (µM) | Mean Fluorescence (AU) | ROS Level (% of H₂O₂ Control) |

| Control (Untreated) | 0 | 150 ± 25 | 10.0 |

| H₂O₂ (200 µM) Only | 0 | 1500 ± 110 | 100.0 |

| H₂O₂ + this compound | 10 | 1120 ± 95 | 74.7 |

| H₂O₂ + this compound | 25 | 750 ± 80 | 50.0 |

| H₂O₂ + this compound | 50 | 420 ± 55 | 28.0 |

Signaling Pathway Analysis (Western Blot)

Application Note: Panasenosides exert their biological effects by modulating various intracellular signaling pathways, such as the PI3K/Akt pathway, which is critical for cell survival, proliferation, and metabolism.[2] Western blotting is a key technique to investigate how a this compound affects the expression and phosphorylation (activation) of specific proteins within a signaling cascade. For example, assessing the phosphorylation of Akt (p-Akt) can indicate the activation level of this pathway.

Protocol: Western Blot for Akt Phosphorylation

Materials and Reagents:

-

Cell line and culture reagents

-

This compound and appropriate stimuli (e.g., growth factors)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, treat with this compound for the desired time, with or without a specific stimulus (e.g., IGF-1 to activate the PI3K/Akt pathway).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control like β-actin.

PI3K/Akt Signaling Pathway

Caption: Panasenosides may modulate the PI3K/Akt pathway, influencing cell survival and growth.

Data Presentation: Western Blot Analysis

Table 4.1: Densitometry Analysis of Protein Expression

| Treatment | This compound Conc. (µM) | p-Akt / Total Akt Ratio | β-actin (Loading Control) |

| Control | 0 | 1.00 | 1.00 |

| Stimulus Only | 0 | 3.50 | 1.02 |

| Stimulus + this compound | 25 | 4.80 | 0.98 |

| Stimulus + this compound | 50 | 5.95 | 1.01 |

References

- 1. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng [mdpi.com]

- 2. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biotransformation, Pharmacokinetics, and Pharmacological Activities of Ginsenoside Rd Against Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Progress on the efficacy and mechanism of action of panax ginseng monomer saponins treat toxicity [frontiersin.org]

- 6. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Establishing Animal Models for Panasenoside Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and utilizing various animal models to investigate the therapeutic efficacy of Panasenosides, the active saponin constituents of Panax ginseng. The protocols cover models for diabetes mellitus, cardiovascular disease, and neurodegenerative disorders.

I. Panasenoside in Diabetes Mellitus

Application Note

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia. Panasenosides have demonstrated potential anti-diabetic effects, and animal models are crucial for elucidating their mechanisms of action and therapeutic potential.[1] Chemically induced models of diabetes, such as those using streptozotocin (STZ) or alloxan, are widely used to mimic the pathology of type 1 and type 2 diabetes in rodents.[2][3][4] These models allow for the controlled study of this compound efficacy on glucose metabolism, insulin sensitivity, and pancreatic β-cell function.

Experimental Protocol: STZ-Induced Diabetic Rat Model

This protocol describes the induction of diabetes in rats using a single high dose of STZ, which is toxic to pancreatic β-cells.

1. Animal Selection and Housing:

-

Species: Male Sprague-Dawley or Wistar rats.

-

Age: 8-10 weeks.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. Induction of Diabetes:

-

Fast the rats overnight (12-16 hours) before STZ injection.

-

Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5).

-

Administer a single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg body weight.[2]

-

Return the animals to their cages with free access to food and water. To prevent STZ-induced hypoglycemia, provide a 5% glucose solution in the drinking water for the first 24 hours post-injection.

3. Confirmation of Diabetes:

-

Three days after STZ injection, measure fasting blood glucose levels from the tail vein using a glucometer.

-

Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be included in the study.[2]

4. This compound Administration:

-

Preparation: Dissolve Panasenosides (e.g., Ginsenoside Rd) in a suitable vehicle, such as distilled water or 0.5% carboxymethylcellulose (CMC).

-

Dosage: Based on previous studies, a starting dose of 20 mg/kg body weight can be used.[5] Dose-response studies may be necessary to determine the optimal therapeutic dose.

-

Administration: Administer the this compound solution daily via oral gavage for the duration of the study (typically 4-8 weeks). The control group should receive the vehicle only.

5. Assessment of Therapeutic Efficacy:

-

Blood Glucose Monitoring: Measure fasting blood glucose levels weekly.

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess glucose tolerance.

-

Biochemical Analysis: At the end of the study, collect blood samples to measure serum insulin, triglycerides, and total cholesterol levels.

-

Histopathology: Euthanize the animals and collect the pancreas for histological examination of the islets of Langerhans to assess β-cell mass and morphology.

Data Presentation

| Parameter | Control Group | Diabetic Control Group | This compound-Treated Group |

| Body Weight (g) | |||

| Fasting Blood Glucose (mg/dL) | |||

| Serum Insulin (ng/mL) | |||

| Serum Triglycerides (mg/dL) | |||

| Total Cholesterol (mg/dL) | |||

| Pancreatic Islet Area (μm²) |

Signaling Pathway

Caption: this compound signaling in diabetes.

II. This compound in Cardiovascular Disease

Application Note

Cardiovascular diseases (CVDs), particularly atherosclerosis, are a leading cause of morbidity and mortality worldwide. Panasenosides have shown promise in the prevention and treatment of CVDs through various mechanisms, including anti-inflammatory, antioxidant, and lipid-lowering effects.[6][7] Animal models of atherosclerosis, such as the Apolipoprotein E-deficient (ApoE-/-) mouse fed a high-fat diet, are instrumental in evaluating the potential of Panasenosides to inhibit plaque formation and progression.[8][9]

Experimental Protocol: Atherosclerosis in ApoE-/- Mice

This protocol details the induction of atherosclerosis in ApoE-/- mice and the subsequent evaluation of this compound treatment.

1. Animal Selection and Housing:

-

Species: Male ApoE-/- mice on a C57BL/6J background.

-

Age: 6-8 weeks.

-

Housing: House animals in a controlled environment with a 12-hour light/dark cycle.

2. Induction of Atherosclerosis:

-

Feed the mice a high-fat "Western-type" diet (containing 21% fat and 0.15% cholesterol) for 12-16 weeks to induce the development of atherosclerotic plaques.[9]

3. This compound Administration:

-

Preparation: Prepare a solution of Panasenosides in a suitable vehicle.

-

Dosage: A dosage range of 10-50 mg/kg body weight, administered daily via oral gavage, can be used as a starting point.

-